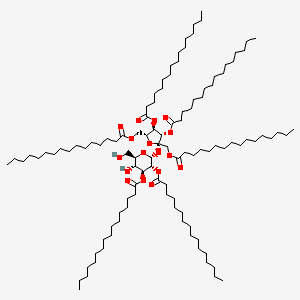
Sucrose hexapalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose hexapalmitate is a type of sucrose fatty acid ester, specifically an ester of sucrose and palmitic acid. It is a nonionic surfactant widely used in various industries, including cosmetics, food, and pharmaceuticals. This compound is known for its emulsifying, stabilizing, and conditioning properties, making it a valuable ingredient in many formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sucrose hexapalmitate can be synthesized through the transesterification of sucrose with methyl or ethyl esters of palmitic acid. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a basic catalyst at elevated temperatures around 90°C . Another method involves reacting sucrose directly with edible fats or oils containing palmitic acid to produce a mixture of sucrose esters and mono- and diglycerides .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale transesterification processes using high-purity sucrose and palmitic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Sucrose hexapalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bonds and the release of sucrose and palmitic acid . Esterification reactions can be used to modify the compound further by introducing different fatty acid chains.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Esterification: Fatty acid derivatives (e.g., methyl palmitate) in the presence of a catalyst (e.g., sulfuric acid) and a solvent (e.g., DMF or DMSO).
Major Products Formed
Hydrolysis: Sucrose and palmitic acid.
Esterification: Modified sucrose esters with different fatty acid chains.
Scientific Research Applications
Sucrose hexapalmitate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Mechanism of Action
The mechanism of action of sucrose hexapalmitate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, facilitating their dispersion and stabilization in various formulations . The molecular targets include lipid bilayers and protein interfaces, where it helps in maintaining the structural integrity and functionality of the formulations .
Comparison with Similar Compounds
Similar Compounds
- Sucrose laurate
- Sucrose stearate
- Sucrose oleate
- Sucrose myristate
Comparison and Uniqueness
Sucrose hexapalmitate is unique due to its specific fatty acid chain length (palmitic acid) which provides distinct emulsifying and stabilizing properties compared to other sucrose esters. For example, sucrose laurate (with lauric acid) has a shorter fatty acid chain, making it more suitable for applications requiring higher solubility and lower melting points . Sucrose stearate (with stearic acid) has a longer fatty acid chain, offering higher melting points and more robust emulsifying properties .
Properties
CAS No. |
29130-29-8 |
|---|---|
Molecular Formula |
C108H202O17 |
Molecular Weight |
1772.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1 |
InChI Key |
YKTAGVFDZFPTJQ-XSSHIOHGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















